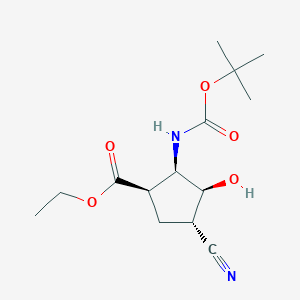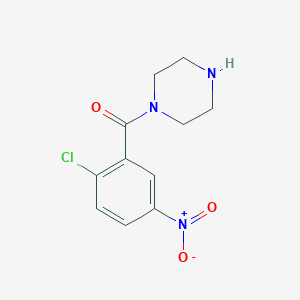
4-(2,5-Dimethylphenyl)phenol; 95%
Vue d'ensemble
Description
“4-(2,5-Dimethylphenyl)phenol” is a compound that is likely to be a derivative of phenol, which is a type of aromatic organic compound. Phenols are known for their role as volatile oil components and animal metabolites . The compound you mentioned seems to have additional methyl groups attached to the phenol ring, which could potentially alter its properties and uses.
Synthesis Analysis
While specific synthesis methods for “4-(2,5-Dimethylphenyl)phenol” were not found, phenolic compounds like this one are often synthesized through electrophilic aromatic substitution reactions . A study describes the synthesis of a similar compound, “(E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol”, from 2-hydroxy-4,5-dimethylacetophenone .
Molecular Structure Analysis
The molecular structure of “4-(2,5-Dimethylphenyl)phenol” would likely be similar to that of phenol, but with additional methyl groups attached to the phenol ring. The exact positions of these groups could affect the compound’s properties .
Chemical Reactions Analysis
Phenolic compounds, such as “4-(2,5-Dimethylphenyl)phenol”, are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo oxidation to yield quinones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2,5-Dimethylphenyl)phenol” would likely be similar to those of phenol and its derivatives. For example, 2,5-dimethylphenol is described as a colorless to off-white crystalline solid .
Applications De Recherche Scientifique
Water Treatment
4-(2,5-Dimethylphenyl)phenol: is used in water treatment processes due to its ability to react with various organic compounds. It’s particularly effective in removing phenolic compounds that are toxic and can cause damage to red blood cells and the liver even at low concentrations . Advanced water treatment methods like ozonation, adsorption, and membrane-based separation often utilize phenolic compounds for their reactivity and ability to produce less toxic byproducts.
Polymer Synthesis
This compound is involved in the synthesis of high-performance polymers. For instance, it has been used in the oxidative coupling copolycondensation with other phenols to create polymers with higher thermal stability and improved mechanical properties . These polymers are valuable in industries that require materials resistant to high temperatures and mechanical stress.
Antioxidant Properties
Phenolic compounds like 4-(2,5-Dimethylphenyl)phenol are known for their antioxidant properties. They can trap radical species to form stable nitroxy radicals, which is crucial in preventing the degradation of materials under exposure to ultraviolet radiation . This application is significant in the development of UV-stable plastics and coatings.
Cyanate Ester Resins
In the field of composites, 4-(2,5-Dimethylphenyl)phenol derivatives are used as precursors for cyanate ester resins. These resins are known for their high-temperature resistance, low moisture intake, and low dielectric permittivity, making them suitable for aerospace and electronics applications .
Environmental Impact Assessment
The bioaccumulation and environmental impact of phenolic compounds are subjects of extensive research. Studies have shown that compounds like 4-(2,5-Dimethylphenyl)phenol are not bioaccumulative, which is an important consideration in their environmental risk assessment .
Chemical Synthesis
4-(2,5-Dimethylphenyl)phenol: is also used as a reagent or intermediate in the synthesis of various chemical compounds. Its reactivity with nucleophilic agents allows for the creation of a wide range of derivatives with potential applications in pharmaceuticals, agrochemicals, and other chemical industries .
Analytical Chemistry
Due to its distinct chemical structure, 4-(2,5-Dimethylphenyl)phenol can be used as a standard or reference compound in analytical chemistry. It helps in the calibration of instruments and the validation of analytical methods, ensuring accuracy and precision in chemical analysis .
Mécanisme D'action
Target of Action
Phenolic compounds, in general, are known to interact with a variety of biological targets, including enzymes and cell receptors .
Mode of Action
Phenolic compounds are known to exert their effects through various mechanisms, such as antioxidant activity, enzyme inhibition, and receptor binding .
Biochemical Pathways
The biochemical pathways affected by 4-(2,5-Dimethylphenyl)phenol are not clearly defined in the available literature. Phenolic compounds are known to be involved in various biochemical pathways. For instance, they can interfere with the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of phenolic acids .
Pharmacokinetics
Phenolic compounds are generally known to have variable bioavailability, depending on factors such as their chemical structure and the presence of other compounds .
Result of Action
Phenolic compounds are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of phenolic compounds. Factors such as pH, temperature, and the presence of other compounds can affect the stability and bioavailability of these compounds .
Safety and Hazards
Phenolic compounds can be hazardous. For example, 2,4-dimethylphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard, with risks including acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Propriétés
IUPAC Name |
4-(2,5-dimethylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-3-4-11(2)14(9-10)12-5-7-13(15)8-6-12/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTNCEYWVWDFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653571 | |
| Record name | 2',5'-Dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethylphenyl)phenol | |
CAS RN |
1176451-92-5 | |
| Record name | 2',5'-Dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,3S,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356628.png)

![(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0 2,5]nonan-4-one](/img/structure/B6356637.png)










